molecular formula C12H19N3O3 B3239852 tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate CAS No. 1422344-40-8

tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate

Cat. No.: B3239852
CAS No.: 1422344-40-8
M. Wt: 253.30 g/mol
InChI Key: WJXUSKRZNUKDGS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate is a carbamate-protected pyrimidine derivative featuring a hydroxyl group at the 5-position of the pyrimidine ring and a propan-2-yl linker connecting the heterocycle to the tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and nucleotide analogs . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[2-(5-hydroxypyrimidin-2-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-11(2,3)18-10(17)15-12(4,5)9-13-6-8(16)7-14-9/h6-7,16H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXUSKRZNUKDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126153
Record name Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-40-8
Record name Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate is an organic compound with the molecular formula C12H19N3O3 and a molecular weight of 253.30 g/mol. It features a unique structure that includes a tert-butyl group, a hydroxypyrimidine derivative, and a carbamate moiety. This configuration suggests potential biological activities, particularly in medicinal chemistry.

Preliminary studies indicate that this compound may act as an enzyme inhibitor , particularly targeting enzymes involved in various disease processes. Its structural components, especially the hydroxymethyl substitution on the pyrimidine ring, may enhance its biological activity compared to other similar compounds.

In Vitro and In Vivo Studies

Research into the biological activity of this compound has focused on its interactions with specific enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene regulation and are implicated in various diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionSignificant inhibition of specific HDACs related to disease pathology
Cell ViabilityProtective effects against cell death induced by toxic agents
Binding AffinityInteraction studies showing binding to target receptors or enzymes

Case Studies

  • Inhibition of HDACs : A study explored the synthesis of selective protein degraders targeting HDAC4, revealing that similar compounds could modulate cellular pathways involved in Huntington's disease . The findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.
  • Cellular Studies : Another investigation assessed the compound's ability to protect astrocyte cells from amyloid beta-induced toxicity, indicating its potential role in Alzheimer's disease treatment strategies . The results showed that treatment with this compound led to reduced levels of inflammatory markers and improved cell viability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be further understood through comparison with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylateContains a piperazine ring0.68
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidineFeatures a pyrrolidine structure0.67
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamateBrominated pyridine derivative0.67
N-Boc-2-Amino-5-bromopyrimidineAmino substitution on pyrimidine0.65

These comparisons highlight the unique aspects of this compound, particularly its enhanced biological activity due to the hydroxymethyl substitution.

Comparison with Similar Compounds

Positional Isomers: Hydroxyl Group Substitution on Pyrimidine

The position of the hydroxyl group on the pyrimidine ring significantly influences physicochemical properties and intermolecular interactions.

Compound Name CAS Number Molecular Formula Hydroxyl Position Key Properties/Applications Reference
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate 1951444-51-1 C₉H₁₃N₃O₃ 5-position Intermediate in kinase inhibitor synthesis
tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate 629645-53-0 C₉H₁₃N₃O₃ 4-position Limited data; structural analog

Key Findings :

  • The 5-hydroxyl isomer (target compound) is more commonly utilized in drug discovery due to its ability to form hydrogen bonds with biological targets, as seen in kinase inhibitors .
  • The 4-hydroxyl isomer (CAS 629645-53-0) may exhibit altered solubility and crystallinity due to differences in hydrogen-bonding patterns .

Substituted Pyrimidine Derivatives: Halogen and Alkyl Modifications

Substituents such as halogens or alkyl groups on the pyrimidine ring modulate electronic effects and steric hindrance.

Compound Name CAS Number Molecular Formula Substituents Toxicity (GHS Classification) Reference
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 5-F, 4-OH, 6-Me, N-Me H302 (oral toxicity), H315 (skin irritation)
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate 1609402-46-1 C₁₀H₁₃ClN₂O₃ 5-Cl, 3-OH (pyridine ring) No data available

Key Findings :

  • Fluorine substitution (e.g., 5-F in CAS 1799420-92-0) increases metabolic stability and lipophilicity but introduces acute oral toxicity risks (H302) .

Carbamates with Alternative Heterocycles: Pyridine vs. Pyrimidine

Replacing pyrimidine with pyridine alters aromaticity and hydrogen-bonding capacity.

Compound Name CAS Number Molecular Formula Heterocycle Key Applications Reference
tert-Butyl (5-hydroxypyridin-3-yl)carbamate 167938-56-9 C₁₀H₁₄N₂O₃ Pyridine Intermediate in antiviral agents
tert-Butyl (3-hydroxypyridin-2-yl)carbamate 902835-93-2 C₁₀H₁₄N₂O₃ Pyridine Unspecified research use

Key Findings :

  • Pyridine-based carbamates (e.g., CAS 167938-56-9) exhibit reduced hydrogen-bonding capacity compared to pyrimidine derivatives, limiting their utility in targeting nucleotide-binding pockets .
  • Pyrimidine rings (as in the target compound) provide two nitrogen atoms for stronger dipole interactions, enhancing binding specificity in enzyme inhibition .

Complex Derivatives: Extended Functional Groups

Larger derivatives with appended pharmacophores demonstrate diverse biological activities.

Compound Name (Simplified) Key Functional Groups Biological Activity Reference
tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate Trifluoromethyl, dioxocyclobutene Focal adhesion kinase inhibitor
tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate Indole, cyclopentene Cholinesterase inhibitor

Key Findings :

  • The target compound’s simpler structure lacks the extended pharmacophores seen in kinase inhibitors (e.g., trifluoromethyl groups in ), making it more suitable as a synthetic intermediate.
  • Hydroxyl groups in the target compound improve aqueous solubility compared to lipophilic derivatives like indole-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate

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